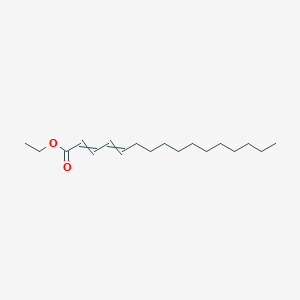

Ethyl hexadeca-2,4-dienoate

Description

Structure

3D Structure

Properties

CAS No. |

59404-47-6 |

|---|---|

Molecular Formula |

C18H32O2 |

Molecular Weight |

280.4 g/mol |

IUPAC Name |

ethyl hexadeca-2,4-dienoate |

InChI |

InChI=1S/C18H32O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-4-2/h14-17H,3-13H2,1-2H3 |

InChI Key |

QUHRGXQJTPAPQQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC=CC=CC(=O)OCC |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation of Conjugated Dienate Esters

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural and stereochemical assignment of ethyl hexadeca-2,4-dienoate. Both ¹H and ¹³C NMR provide detailed information about the carbon skeleton, the chemical environment of each atom, and the geometry of the double bonds.

¹H NMR: The proton NMR spectrum reveals the connectivity of protons in the molecule. The ethyl ester group is characterized by a quartet signal for the methylene (B1212753) protons (-OCH₂-) coupled to a triplet for the methyl protons (-CH₃). The most diagnostic region belongs to the four vinylic protons of the conjugated diene system. Their chemical shifts and, crucially, their coupling constants (J-values) allow for the unambiguous assignment of the double bond geometry (E/Z isomerism). For a (2E, 4E) isomer, the coupling constant between the protons on the C2-C3 double bond (J₂,₃) would be expected to be large (~15 Hz), indicative of a trans configuration.

¹³C NMR: The carbon NMR spectrum confirms the carbon framework. Key signals include the carbonyl carbon of the ester group (typically downfield, ~167 ppm), the four sp² hybridized carbons of the diene system, the sp³ carbons of the ethyl group, and the series of signals corresponding to the long C₁₁H₂₃ alkyl chain.

The following table outlines the expected chemical shifts for this compound, based on the analysis of related conjugated esters.

| Assignment | ¹H NMR Expected Chemical Shift (ppm) | ¹³C NMR Expected Chemical Shift (ppm) | Notes |

|---|---|---|---|

| -C(=O)O- | - | ~167 | Ester carbonyl carbon. |

| -CH=CH-C=O | ~5.8 (d) | ~118-122 | Vinylic proton at C2. |

| -CH=CH-C=O | ~7.2 (dd) | ~144-146 | Vinylic proton at C3. |

| -CH=CH-CH=CH- | ~6.2 (m) | ~128-132 | Vinylic proton at C4. |

| -CH=CH-CH=CH- | ~6.0 (m) | ~140-145 | Vinylic proton at C5. |

| -OCH₂CH₃ | ~4.2 (q) | ~60 | Methylene of ethyl ester. |

| -OCH₂CH₃ | ~1.3 (t) | ~14 | Methyl of ethyl ester. |

| Alkyl Chain (-CH₂-)n | ~1.2-1.4 | ~22-32 | Methylene groups of the long alkyl chain. |

| Alkyl Chain (-CH₃) | ~0.9 (t) | ~14 | Terminal methyl of the long alkyl chain. |

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of this compound and to deduce its structure by analyzing its fragmentation patterns. The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺·) corresponding to the molecular weight of the compound (280.45 g/mol ).

The fragmentation of long-chain esters is well-characterized. Key fragmentation pathways for this compound would include:

Loss of the ethoxy group: A prominent peak resulting from the cleavage of the C-O bond, leading to the formation of an acylium ion [M - 45]⁺.

McLafferty Rearrangement: If sterically feasible, this rearrangement can occur, leading to characteristic neutral losses.

Alkyl Chain Cleavage: A series of peaks separated by 14 mass units (CH₂) arises from the fragmentation of the long hydrocarbon tail.

GC-MS is a powerful hyphenated technique ideal for separating and identifying volatile and semi-volatile compounds like this compound from complex mixtures. scielo.br In applications such as the analysis of natural products, flavor and fragrance compositions, or biodiesel, GC is used to separate the components of the mixture before they are introduced into the mass spectrometer for identification. scielo.brresearchgate.net The retention time from the GC provides an additional layer of identification, while the MS provides the structural information and confirmation.

The following table details significant mass fragments observed for the analogous compound, ethyl hexa-2,4-dienoate (C₈H₁₂O₂, MW=140.18), which illustrates the fragmentation pattern expected for a dienoate ester. nih.govnist.gov

| m/z (Mass/Charge Ratio) | Proposed Fragment Ion | Significance |

|---|---|---|

| 140 | [C₈H₁₂O₂]⁺· | Molecular Ion (M⁺·) |

| 125 | [M - CH₃]⁺ | Loss of a methyl radical. |

| 97 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group, forming a stable acylium ion. This is a highly characteristic peak for ethyl esters. |

| 67 | [C₅H₇]⁺ | Represents a fragment of the diene system after cleavage. |

Infrared (IR) Spectroscopy for Functional Group Identification and Conjugation Confirmation

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound and confirming the presence of conjugation. The positions of certain absorption bands are sensitive to the electronic effects of adjacent groups.

The key diagnostic absorptions are:

C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group. Due to conjugation with the C=C-C=C system, this band is shifted to a lower wavenumber (typically ~1715-1720 cm⁻¹) compared to a saturated ester (~1735-1750 cm⁻¹).

C=C Stretch: Absorptions corresponding to the carbon-carbon double bonds. In a conjugated system, these appear at a lower frequency (~1610-1640 cm⁻¹) than isolated double bonds and are often observed as two distinct bands.

C-O Stretch: A strong band associated with the ester C-O single bond, typically found in the 1150-1250 cm⁻¹ region.

C-H Bends: For a trans double bond, a characteristic out-of-plane bending vibration appears as a strong band around 960-990 cm⁻¹.

The table below summarizes the expected IR absorption bands for this compound, with data informed by the spectrum of ethyl hexa-2,4-dienoate. nist.gov

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~2960-2850 | C-H Stretch | Alkyl (CH₂, CH₃) |

| ~1718 | C=O Stretch | α,β-Unsaturated Ester |

| ~1640, 1615 | C=C Stretch | Conjugated Diene |

| ~1250, 1180 | C-O Stretch | Ester |

| ~985 | =C-H Bend (out-of-plane) | trans-Alkene |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugated System Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is particularly useful for analyzing molecules containing conjugated π-electron systems. This compound possesses a conjugated diene system attached to a carbonyl group, which constitutes a chromophore that absorbs UV radiation. This absorption corresponds to a π → π* electronic transition.

The key piece of information from a UV-Vis spectrum is the wavelength of maximum absorbance (λₘₐₓ). The λₘₐₓ is sensitive to the length and nature of the conjugated system. For conjugated dienoate esters, the λₘₐₓ is typically found in the range of 250-270 nm. The presence of a strong absorption in this region is definitive evidence for the conjugated diene ester chromophore. This value is significantly higher than that for an isolated double bond (~170 nm) or a non-conjugated diene (~185 nm), clearly demonstrating the electronic effect of conjugation.

| Chromophore | Electronic Transition | Expected λₘₐₓ (nm) |

|---|---|---|

| Conjugated Dienate Ester | π → π* | ~260 |

Analytical Method Development and Validation for Ethyl Hexadeca 2,4 Dienoate

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatography is a fundamental technique for separating and analyzing the components of a mixture. asdlib.org For Ethyl hexadeca-2,4-dienoate, both HPLC and GC are employed to evaluate purity and resolve its various isomers. The choice between these methods often depends on the volatility of the analyte and the specific analytical goal.

HPLC is a preferred method for analyzing compounds that may be thermally unstable or non-volatile. jetir.org For fatty acid esters like this compound, Reverse-Phase HPLC (RP-HPLC) is a common approach due to its ability to resolve complex mixtures. americanpharmaceuticalreview.com

The separation in RP-HPLC is based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. sigmaaldrich.com Standard C18 columns are widely used; however, separating geometric isomers (cis/trans) of conjugated dienoates can be challenging due to their similar hydrophobicity. hplc.eu For enhanced isomer separation, specialized stationary phases are utilized:

Silver Ion HPLC (Ag+-HPLC): This technique is highly effective for separating unsaturated fatty acid esters based on the number, position, and geometry of their double bonds. researchgate.netgerli.com The silver ions impregnated onto the stationary phase interact with the π-electrons of the double bonds, allowing for the resolution of complex isomeric mixtures that are often inseparable by conventional RP-HPLC. researchgate.netagriculturejournals.cz

Shape-Selective Columns: Columns with specific selectivities, such as those with cholesteryl- or cyanopropyl-bonded phases, can improve the resolution of geometric isomers. hplc.euresearchgate.net

Detection is typically achieved using a UV-Vis detector, as the conjugated diene system in this compound exhibits strong absorbance in the UV region. A photodiode array (PDA) detector can provide spectral information, aiding in peak identification and purity assessment. springernature.com

| Parameter | Description |

|---|---|

| Stationary Phase | Silver-Ion (Ag+) column for isomer separation; C18 or other shape-selective columns for general purity. hplc.euresearchgate.net |

| Mobile Phase | Typically a gradient of acetonitrile in an acetonitrile/water mixture. gerli.com For Ag+-HPLC, hexane with a small percentage of a polar modifier like acetonitrile or acetic acid is common. agriculturejournals.cz |

| Flow Rate | 1.0 mL/min is a common starting point. hplc.eu |

| Detection | UV-Vis or Photodiode Array (PDA) detection at the compound's λmax (e.g., ~240-260 nm for conjugated dienes). gerli.com |

| Temperature | Ambient or controlled (e.g., 30°C) to ensure reproducibility. hplc.eu |

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. creative-proteomics.com Since this compound is an ethyl ester, it is sufficiently volatile for GC analysis, often without the need for further derivatization, which is typically required for free fatty acids. acs.orgagilent.com

The separation in GC is achieved based on the analyte's boiling point and its interaction with the stationary phase of the column. The choice of the GC column is critical for achieving the desired separation.

Polar Columns: For separating fatty acid esters, polar stationary phases are preferred. Columns such as those with polyethylene glycol (e.g., WAX columns like DB-FATWAX) or cyanosilicone phases (e.g., SP-2330, SP-2560) are highly effective. agilent.comlabrulez.com These columns can separate esters based on chain length and degree of unsaturation, and are particularly adept at resolving cis/trans isomers. labrulez.com

Column Dimensions: Longer columns (e.g., 60-100 m) with smaller internal diameters provide higher resolution, which is essential for separating complex isomer groups. gerli.comlabrulez.com

The most common detectors used for this analysis are the Flame Ionization Detector (FID), which offers high sensitivity and a wide linear range, and the Mass Spectrometer (MS), which provides structural confirmation of the analyte. creative-proteomics.comnih.gov

| Parameter | Description |

|---|---|

| Stationary Phase | Polar columns such as acid-modified polyethylene glycol (WAX) or high-cyanosilicone phases. agilent.comlabrulez.com |

| Carrier Gas | Helium or Hydrogen. |

| Injection | Split/splitless injection, with a split ratio adjusted based on concentration (e.g., 10:1). agriculturejournals.cz |

| Temperature Program | A temperature gradient is used to elute compounds with different boiling points. A typical program might start at a lower temperature and ramp up to a higher temperature to ensure all components are eluted. nih.gov |

| Detector | Flame Ionization Detector (FID) for quantification or Mass Spectrometry (MS) for identification and quantification. creative-proteomics.com |

Analytical Method Validation Parameters and Performance Criteria

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. jetir.org It ensures the reliability and consistency of results. The parameters for validation are defined by guidelines from bodies like the International Council for Harmonisation (ICH). fda.govgmpinsiders.com For a chromatographic method analyzing this compound, the following parameters are crucial. wjarr.com

Specificity/Selectivity: This is the ability of the method to unequivocally assess the analyte in the presence of other components like impurities, degradants, or matrix components. elementlabsolutions.comscispace.com It is demonstrated by showing that there is no interference at the retention time of the analyte peak.

Linearity: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. jetir.org It is typically evaluated by analyzing a minimum of five standards of different concentrations and determining the correlation coefficient (R²) of the regression line, which should ideally be >0.99. gmpinsiders.comslideshare.net

Range: The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have suitable linearity, accuracy, and precision. pharmaguideline.com For an assay, this is often 80% to 120% of the test concentration. slideshare.net

Accuracy: Accuracy expresses the closeness of the method's results to the true value. elementlabsolutions.com It is often assessed by analyzing a sample with a known concentration (e.g., a certified reference material) or through recovery studies by spiking a blank matrix with a known amount of the analyte. gmpinsiders.com

Precision: Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. bund.de It is evaluated at two levels:

Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval. pharmaguideline.com

Intermediate Precision: Precision within the same laboratory but with different analysts, on different days, or with different equipment. fda.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ):

LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. scispace.com

LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. wjarr.com

Robustness: This parameter measures the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature). elementlabsolutions.com It provides an indication of the method's reliability during normal usage. jetir.org

| Parameter | Performance Criteria Example |

|---|---|

| Specificity | Peak purity index > 0.99; no co-eluting peaks at the analyte's retention time. |

| Linearity | Correlation coefficient (R²) ≥ 0.99. gmpinsiders.com |

| Range | Typically 80-120% of the target concentration for assays. slideshare.net |

| Accuracy | Recovery of 98-102% for spiked samples. |

| Precision | Relative Standard Deviation (RSD) ≤ 2%. |

| Robustness | RSD of results should remain within acceptable limits (e.g., ≤ 5%) when method parameters are slightly varied. elementlabsolutions.com |

Hyphenated Techniques in Comprehensive Analytical Schemes (e.g., LC-MS)

Hyphenated techniques involve coupling a separation technique with a spectroscopic detection method, providing a powerful tool for analysis. springernature.comnih.gov The combination of liquid chromatography or gas chromatography with mass spectrometry (LC-MS or GC-MS) is particularly valuable for the comprehensive analysis of this compound.

In these techniques, the chromatograph separates the components of the mixture, which are then introduced sequentially into the mass spectrometer. asdlib.org The MS serves as a highly specific and sensitive detector, providing two critical pieces of information:

Molecular Weight: The mass spectrometer determines the mass-to-charge ratio (m/z) of the parent ion, which corresponds to the molecular weight of the compound.

Structural Information: The parent ion can be fragmented into smaller, characteristic ions. This fragmentation pattern acts as a chemical "fingerprint," allowing for unambiguous structural confirmation of the analyte. nih.gov

The use of GC-MS is common for analyzing volatile fatty acid esters. acs.orgresearchgate.net The electron ionization (EI) source in a GC-MS system provides detailed fragmentation patterns that can be compared against spectral libraries for positive identification. asdlib.org

LC-MS is essential for compounds that are not suitable for GC. nih.gov An electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source is used to ionize the analyte as it elutes from the LC column. asdlib.org LC-MS is particularly useful for confirming the identity of peaks in a complex chromatogram and for analyzing trace levels of the compound in complex matrices. The high selectivity of techniques like selected ion monitoring (SIM) allows for accurate quantification even when chromatographic resolution is incomplete. nih.gov

Natural Occurrence and Biosynthetic Pathways of Hexadecadienoic Acid Esters

Identification in Biological Matrices (e.g., Plant and Animal Extracts)

Although ethyl hexadeca-2,4-dienoate has not been definitively identified in natural sources, the occurrence of similar fatty acid esters is well-documented, particularly in the plant kingdom. A notable analogue is ethyl (2E,4Z)-deca-2,4-dienoate, commonly known as the "pear ester," which is a key aroma constituent in a variety of fruits. This compound has been identified in apples, Bartlett pears, Concord grapes, quince, and durian fruit chemicalbook.comwikipedia.orgthegoodscentscompany.com. Its presence contributes significantly to the characteristic fruity and pear-like aroma of these fruits.

Furthermore, research into the volatile compounds of fruits has revealed the presence of a wide array of ethyl esters of fatty acids. For instance, ethyl hexanoate is a significant component of the volatile profile of certain wild red apples researchgate.net. In the fungal kingdom, pathogenic fungi such as Lasiodiplodia theobromae and Neofusicoccum parvum have been shown to produce a variety of fatty acid ethyl esters, including ethyl linoleate and ethyl stearate atlasofscience.org. A rare conjugated 4-Me-6E,8E-hexadecadienoic acid has been isolated from the marine-derived fungus Clonostachys rosea mdpi.com. While these are not this compound, their existence underscores the capability of biological systems to synthesize a diverse range of fatty acid esters.

The following table summarizes the natural occurrence of a structurally similar compound, ethyl (2E,4Z)-deca-2,4-dienoate, in various plant sources.

| Plant Source | Common Name |

| Pyrus communis | Bartlett Pear wikipedia.orgthegoodscentscompany.com |

| Malus domestica | Apple wikipedia.orgthegoodscentscompany.com |

| Vitis labrusca | Concord Grape wikipedia.org |

| Cydonia oblonga | Quince wikipedia.orgthegoodscentscompany.com |

| Durio zibethinus | Durian thegoodscentscompany.com |

Proposed Enzymatic and Chemical Pathways in Nature

The biosynthesis of unsaturated fatty acids and their subsequent esterification in biological systems are complex processes involving multiple enzymatic pathways. The formation of hexadecadienoic acid and its ethyl ester is proposed to occur through the concerted action of desaturases, lipoxygenases, and esterases.

Enzymatic Pathways for the Formation of Hexadecadienoic Acid:

The initial step in the biosynthesis of hexadecadienoic acid is the desaturation of palmitic acid (a C16 saturated fatty acid). This process is catalyzed by fatty acid desaturase enzymes.

Following desaturation, the lipoxygenase (LOX) pathway is a key enzymatic cascade in plants and other organisms for the oxidation of polyunsaturated fatty acids. This pathway is responsible for generating a variety of biologically active compounds, including jasmonates and other oxylipins. While the primary substrates for LOX are typically C18 and C20 fatty acids, studies have shown that C16 fatty acids can also be metabolized.

The proposed pathway for the formation of a precursor to hexadeca-2,4-dienoic acid likely involves the following steps:

Desaturation: Palmitic acid undergoes desaturation to form a monounsaturated or polyunsaturated C16 fatty acid.

Lipoxygenase Action: A lipoxygenase enzyme introduces a hydroperoxy group into the unsaturated fatty acid backbone.

Dehydration and Isomerization: The hydroperoxy intermediate can then undergo enzymatic or spontaneous dehydration and isomerization to form a conjugated diene system, such as the 2,4-diene structure.

Esterification to Form this compound:

Once the hexadeca-2,4-dienoic acid is formed, the final step in the biosynthesis of its ethyl ester is the esterification reaction. This process is generally catalyzed by enzymes known as lipases or esterases. These enzymes facilitate the transfer of the fatty acyl group from a donor molecule (such as acyl-CoA) to an alcohol, in this case, ethanol.

| Step | Process | Key Enzymes/Reactions | Precursor | Product |

| 1 | Desaturation | Fatty Acid Desaturase | Palmitic Acid | Unsaturated C16 Fatty Acid |

| 2 | Oxygenation | Lipoxygenase (LOX) | Unsaturated C16 Fatty Acid | Hydroperoxy-hexadecadienoic acid |

| 3 | Conversion | Dehydratase/Isomerase | Hydroperoxy-hexadecadienoic acid | Hexadeca-2,4-dienoic acid |

| 4 | Esterification | Lipase/Esterase | Hexadeca-2,4-dienoic acid + Ethanol | This compound |

It is important to note that this proposed pathway is based on known enzymatic reactions involved in fatty acid metabolism and the biosynthesis of other natural esters. Further research is required to definitively elucidate the specific enzymes and intermediates involved in the natural production of this compound. The study of pathogenic filamentous fungi has shown their ability to produce ethanol through fermentation and utilize lipases to attach it to fatty acids, forming fatty acid esters atlasofscience.org. This provides a plausible model for the formation of ethyl esters in biological systems where both fatty acid precursors and ethanol are present.

Biological Activities and Mechanistic Studies of Dienate Esters Non Clinical Focus

Role as Semiochemicals and Pheromone Components

There is currently no available scientific literature that identifies or describes Ethyl hexadeca-2,4-dienoate as a semiochemical or a component of any known pheromone system in insects or other organisms. Searches for its role in chemical communication have yielded no specific results.

No studies concerning the structure-activity relationship (SAR) of this compound in the context of chemoreception or other biological responses have been found. Research investigating how the structural features of this specific molecule influence sensory perception or behavioral responses in any organism does not appear to be published.

There is no information available regarding the ecological implications of this compound as a signaling molecule. Consequently, no pest management strategies involving the use of this specific compound have been developed or tested.

In Vitro Biological Assay Development and Mechanistic Investigations

No published research was found detailing the development of in vitro biological assays specifically for this compound or its use in mechanistic investigations.

Detailed studies on the enzymatic interactions or biotransformation pathways of this compound are not available in the current body of scientific literature. While research exists on the metabolism of long-chain fatty acids and other related esters, specific data for this dienoate ester, including enzyme kinetics or metabolic breakdown products, has not been documented.

There is no available toxicological data describing the impact of this compound on non-target organisms, including insects. Studies assessing its potential toxicity, sublethal effects, or general impact on beneficial or incidental species have not been found.

Computational Chemistry and Theoretical Investigations of Ethyl Hexadeca 2,4 Dienoate

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are essential for understanding the three-dimensional structure of Ethyl hexadeca-2,4-dienoate and its various possible spatial arrangements, or conformers. The molecule's structure, featuring a long C16 aliphatic chain attached to a conjugated dienoate system, allows for a significant degree of conformational flexibility.

The primary sources of this flexibility are the rotation around the numerous carbon-carbon single bonds in the hexadecyl chain and the orientation around the single bond connecting the carbonyl group to the Cα-Cβ double bond. For long-chain fatty acid esters, molecular dynamics simulations and quantum mechanical calculations are often employed to explore the potential energy surface and identify stable, low-energy conformers. researchgate.netresearchgate.net

The dienoate moiety can exist in different planar or near-planar conformations, commonly referred to as s-cis and s-trans, arising from rotation around the C2-C3 single bond. Furthermore, the double bonds at the C2 and C4 positions can each have E (trans) or Z (cis) configurations, leading to four possible stereoisomers: (2E,4E), (2Z,4E), (2E,4Z), and (2Z,4Z). Each of these isomers would have its own unique set of stable conformers. Computational studies on simpler unsaturated esters show that the balance between these conformations can be influenced by factors like solvent polarity, with more polar solvents potentially stabilizing conformers with larger dipole moments. ic.ac.uk

| Dihedral Angle | Description | Predicted Value (Hypothetical) |

| O=C-O-C | Defines ester planarity | ~180° (trans) |

| C-C=C-C=O | Defines diene conformation | ~180° (s-trans) |

| H-C=C-H (C2=C3) | Defines stereochemistry | ~180° (E-isomer) |

| H-C=C-H (C4=C5) | Defines stereochemistry | ~180° (E-isomer) |

| C5-C6-C7-C8 | Example of alkyl chain torsion | ~180° (anti) or ±60° (gauche) |

Table 1. Hypothetical Predicted Dihedral Angles for a Low-Energy Conformer of (2E,4E)-Ethyl hexadeca-2,4-dienoate. The alkyl chain can adopt various anti and gauche conformations, leading to a multitude of possible shapes.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of this compound. These calculations provide insights into the distribution of electrons within the molecule, which is key to understanding its chemical behavior.

The reactivity of the molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an important indicator of chemical stability; a smaller gap generally implies higher reactivity.

For this compound, the HOMO and LUMO would be primarily localized over the conjugated π-system of the dienoate group. This region represents the most probable site for electrophilic and nucleophilic attacks. For instance, the conjugated system makes the molecule a potential candidate for Michael addition reactions. nih.gov The long, saturated hexadecyl chain, being electronically inert, would primarily influence the molecule's physical properties, such as its solubility and steric profile.

Global reactivity descriptors, derived from HOMO and LUMO energies, can be calculated to quantify reactivity. These include electronegativity (χ), chemical potential (μ), hardness (η), and the global electrophilicity index (ω). Such computational studies on various fatty acids have shown how unsaturation affects these electronic properties. researchgate.net These descriptors would differ between the various stereoisomers of this compound, leading to subtle differences in their reactivity profiles.

| Property | Formula | (2E,4E) Isomer (Hypothetical) | (2E,4Z) Isomer (Hypothetical) |

| HOMO Energy | EHOMO | -6.5 eV | -6.4 eV |

| LUMO Energy | ELUMO | -0.8 eV | -0.7 eV |

| HOMO-LUMO Gap | ELUMO - EHOMO | 5.7 eV | 5.7 eV |

| Electronegativity (χ) | -(EHOMO+ELUMO)/2 | 3.65 eV | 3.55 eV |

| Hardness (η) | (ELUMO-EHOMO)/2 | 2.85 eV | 2.85 eV |

| Electrophilicity (ω) | χ² / (2η) | 2.34 eV | 2.22 eV |

Table 2. Hypothetical Electronic Properties of (2E,4E) and (2E,4Z) Isomers of this compound Calculated at a DFT Level of Theory.

Prediction of Spectroscopic Properties and Reaction Pathways

Computational chemistry is a valuable tool for predicting the spectroscopic signatures of molecules, which can aid in their experimental identification and characterization. Methods like DFT can be used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) and the infrared (IR) vibrational frequencies of this compound. While computationally expensive, these predictions can be remarkably accurate when compared with experimental data for similar molecules. cityu.edu.hk The predicted spectra for the different (E,Z) isomers would show distinct patterns, particularly for the protons and carbons within the conjugated system, allowing for their differentiation.

Beyond spectroscopy, theoretical calculations can map out potential reaction pathways. For a conjugated ester, potential reactions include cycloadditions (like the Diels-Alder reaction), electrophilic additions to the double bonds, and nucleophilic conjugate additions. Computational modeling can determine the thermodynamics and kinetics of these potential reactions by locating the transition state structures and calculating their activation energies. For example, a computational study of the reaction of thiol-containing enzymes with α,β-unsaturated carbonyl substrates elucidated different potential pathways, such as direct addition versus 1,4-addition, and predicted which would be more favorable based on the substrate's structure. nih.gov A similar approach could be used to predict how this compound might interact with biological nucleophiles or other reactants, providing a molecular-level understanding of its potential chemical transformations.

| Carbon Atom | Predicted ¹³C Shift (ppm) (Hypothetical) |

| C=O (Ester) | 167.5 |

| C2 | 120.1 |

| C3 | 145.2 |

| C4 | 129.8 |

| C5 | 144.3 |

| O-C H₂ | 60.8 |

| O-CH₂-C H₃ | 14.5 |

| C6 | 32.5 |

| C7-C15 (Alkyl Chain) | 22-32 |

| C16 (Terminal Methyl) | 14.1 |

Table 3. Hypothetical Predicted ¹³C NMR Chemical Shifts for (2E,4E)-Ethyl hexadeca-2,4-dienoate. The shifts for the sp² carbons (C2-C5) are particularly sensitive to the molecule's stereochemistry.

Future Directions and Emerging Research Avenues in Conjugated Dienate Ester Chemistry

Development of Novel Stereoselective Synthetic Routes

The precise three-dimensional arrangement of atoms (stereochemistry) in conjugated dienoate esters is crucial for their biological activity. Consequently, a major focus of future research is the development of novel synthetic methods that can control the geometry of the double bonds with high selectivity. While current methods like the Horner-Wadsworth-Emmons olefination are effective, emerging strategies promise greater efficiency, milder reaction conditions, and access to complex molecular architectures. thieme-connect.comhilarispublisher.com

Key areas of development include:

Advanced Catalysis : Transition-metal catalysis, particularly using palladium, has become essential for constructing carbon-carbon bonds in complex molecules. hilarispublisher.com Methodologies like Stille and Suzuki-Miyaura cross-coupling reactions are being refined to create conjugated diene systems with high stereocontrol. thieme-connect.commdpi.com Furthermore, the development of novel catalyst systems, such as molybdenum-based complexes for ring-closing metathesis, offers powerful ways to generate specific (Z)-enoates and (E,Z)- or (Z,E)-dienoates, which are challenging to synthesize using other methods. acs.org

Biocatalysis : The use of enzymes as catalysts in organic synthesis is a rapidly growing field. Biocatalytic processes can offer exceptional stereoselectivity under environmentally benign conditions. researchgate.net For instance, lipases have been successfully used in the transesterification of natural oils to produce specific dienoate esters. researchgate.net Future research will likely identify and engineer new enzymes for the stereoselective synthesis of a wider range of conjugated esters, including long-chain variants like Ethyl hexadeca-2,4-dienoate.

Photocatalysis : This approach uses light to enable chemical reactions, often allowing for the activation of otherwise non-reactive parts of a molecule under mild conditions. hilarispublisher.com The application of photocatalysis to the synthesis of conjugated dienoate esters is an emerging avenue that could lead to entirely new synthetic pathways.

| Synthetic Method | Description | Potential Advantages | Reference |

|---|---|---|---|

| Catalyst-Controlled Ring-Closing Metathesis (RCM) | Utilizes specific metal catalysts (e.g., Molybdenum-based) to form macrocyclic structures with high Z/E selectivity. | Excellent control over double bond geometry (stereoselectivity); efficient for creating large rings. | acs.org |

| Palladium-Catalyzed Cross-Coupling | Reactions like Stille and Negishi couplings are used to stereocontrolled installation of diene moieties. | High reliability and versatility in forming C-C bonds for complex natural product synthesis. | mdpi.comacs.org |

| Biocatalytic Synthesis | Employs enzymes (e.g., lipases, transaminases) to catalyze reactions with high specificity. | High stereoselectivity, environmentally friendly ("greener chemistry"), mild reaction conditions. | researchgate.netresearchgate.net |

| Horner-Wadsworth-Emmons (HWE) Olefination | A well-established method to form α,β-unsaturated esters, with modifications allowing for Z-alkene selectivity. | Reliable for introducing α,β-unsaturation; can be tuned for stereochemical outcomes. | thieme-connect.com |

Advanced Analytical Techniques for Trace Analysis and Metabolomics

As the biological significance of conjugated dienoate esters becomes more apparent, the need for highly sensitive and selective analytical methods for their detection and quantification grows. This is particularly important for trace analysis in complex biological samples (metabolomics) and for differentiating between various geometric isomers, which may have distinct biological functions.

Future research in this area will likely focus on:

Hyphenated Chromatographic Techniques : The combination of gas chromatography (GC) or high-performance liquid chromatography (HPLC) with mass spectrometry (MS) is a cornerstone of modern analytical chemistry. researchgate.netepa.gov Future developments will involve the use of more advanced mass analyzers for higher resolution and sensitivity, enabling the detection of this compound at very low concentrations. Specialized chromatographic columns, such as those incorporating silver ions, have proven effective in separating challenging geometric isomers of dienoate esters and will see continued refinement. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : High-field NMR spectroscopy is an indispensable tool for the unambiguous structural identification of isomers. researchgate.net As technology advances, the sensitivity of NMR is increasing, making it more applicable to the analysis of low-abundance compounds from natural extracts.

Metabolomics Platforms : The study of metabolites in a biological system requires robust analytical platforms capable of measuring a wide range of molecules simultaneously. Future platforms will integrate advanced separation techniques like HPLC with high-resolution mass spectrometry to create detailed metabolic profiles. scholaris.ca This will be crucial for identifying and quantifying this compound and related compounds to understand their metabolic pathways and biological roles.

| Technique | Application | Key Advantages | Reference |

|---|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile compounds like esters in complex mixtures, such as fruit extracts. | High separation efficiency for volatile compounds; provides structural information from mass spectra. | nih.gov |

| Silver Ion High-Performance Liquid Chromatography (Ag-HPLC) | Separation of cis-trans geometric isomers of unsaturated compounds. | Achieves separation based on the degree and geometry of unsaturation, which is difficult with standard HPLC. | researchgate.net |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Highly sensitive and selective quantification of target analytes in complex matrices like soil or biological fluids. | Excellent for trace analysis; high specificity reduces interference from other compounds. | epa.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Unambiguous determination of molecular structure and stereochemistry. | Provides detailed structural information, essential for identifying specific isomers. | researchgate.net |

Broader Exploration of Biological Roles and Biotechnological Applications

While some conjugated dienoate esters are known for their roles as flavor compounds or insect kairomones, the full spectrum of their biological activities remains largely unexplored. researchgate.netresearchgate.net this compound, as a long-chain unsaturated ester, may possess unique properties that could be harnessed for various biotechnological applications.

Emerging research avenues include:

Natural Product Discovery : The identification of Ethyl hexa-2,4-dienoate in plants like Actinidia arguta (kiwiberry) suggests that related esters are part of the vast and underexplored chemical diversity of the natural world. nih.gov Future research will likely employ advanced analytical techniques to screen more plant, fungal, and microbial species for novel conjugated dienoates and investigate their ecological roles and potential bioactivities.

Pharmacological and Agrochemical Screening : The structural motif of a conjugated diene ester is present in various biologically active molecules. mdpi.com Systematic screening of compounds like this compound for pharmacological activities (e.g., anti-inflammatory, antimicrobial) or agrochemical uses (e.g., pest attractants, antifungal agents) could reveal new applications. researchgate.netnih.gov

Biotechnological Production : The use of enzymatic and microbial systems for the production of valuable chemicals is a cornerstone of modern biotechnology. Building on work that uses lipases to produce pear esters, future research could focus on developing microbial fermentation or enzymatic processes to synthesize this compound from renewable feedstocks. researchgate.net This approach offers a sustainable alternative to traditional chemical synthesis for producing natural flavors, fragrances, and other specialty chemicals.

Advanced Materials and Drug Delivery : The conjugated double bond system in these esters offers a site for chemical modification and polymerization. This reactivity could be exploited in the development of new polymers or as a component in drug delivery systems where the ester is conjugated to another molecule. nih.govgoogle.com

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing Ethyl (2E,4E)-hexa-2,4-dienoate, and how should data interpretation proceed?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use -NMR to identify the conjugated diene system (δ 5.7–6.4 ppm, coupling constants for trans double bonds) and ester carbonyl (δ 4.1–4.3 ppm for the ethyl group). -NMR confirms the carbonyl at ~165–170 ppm and diene carbons at 120–140 ppm .

- Infrared (IR) Spectroscopy : The ester carbonyl (C=O) stretch appears at ~1710–1740 cm, while C=C stretches for conjugated dienes are observed at ~1600–1650 cm .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Retention indices and fragmentation patterns (e.g., m/z 140 for molecular ion) aid in compound identification in mixtures .

Q. What synthetic routes are effective for preparing Ethyl (2E,4E)-hexa-2,4-dienoate, and what parameters are critical?

- Methodological Answer :

- Esterification of Sorbic Acid : React sorbic acid with ethanol under acid catalysis (e.g., HSO) at reflux. Key parameters include molar ratios (1:5 acid:alcohol), temperature (70–80°C), and reaction time (4–6 hours). Purify via vacuum distillation or silica-gel chromatography .

- Alternative Routes : Use ethyl chloroformate with sorbic acid derivatives under basic conditions (e.g., NaOCH) to avoid side reactions .

Advanced Research Questions

Q. How can computational chemistry predict Ethyl (2E,4E)-hexa-2,4-dienoate’s reactivity in cycloaddition reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to assess electron-rich diene reactivity. Transition state modeling (e.g., with Gaussian 09) identifies regioselectivity in [3+2] cycloadditions with azomethine ylides or nitrones .

- Example : Ethyl (2E,4E)-hexa-2,4-dienoate’s HOMO interacts with electron-deficient dipolarophiles, favoring endo transition states .

Q. How can contradictions in reported reaction mechanisms involving Ethyl (2E,4E)-hexa-2,4-dienoate be resolved?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Use deuterated analogs to probe hydrogen transfer steps in ester hydrolysis or isomerization .

- Cross-Validation : Compare experimental results (e.g., HPLC yields) with computational predictions (e.g., activation energies) to reconcile discrepancies in pathways .

Q. What analytical strategies quantify Ethyl (2E,4E)-hexa-2,4-dienoate in complex matrices like food products?

- Methodological Answer :

- GC-MS with Headspace Sampling : Optimize column selection (e.g., DB-5MS) and temperature programming to resolve co-eluting esters (e.g., ethyl palmitate). Use internal standards (e.g., deuterated ethyl esters) for quantification .

- Matrix Calibration : Prepare calibration curves in a food matrix (e.g., pear extract) to account for matrix effects on ionization efficiency .

Data Presentation and Analysis

Q. How should researchers present spectral and synthetic data for Ethyl (2E,4E)-hexa-2,4-dienoate in publications?

- Methodological Guidelines :

- Tables : Include - and -NMR shifts, IR peaks, and GC-MS retention times (see Table 1).

- Figures : Annotate reaction schemes with stereochemical outcomes and highlight key spectral regions (e.g., diene coupling in NMR) .

Table 1 : Spectral Data for Ethyl (2E,4E)-hexa-2,4-dienoate

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| -NMR | δ 6.3 (d, ), δ 4.1 (q) | |

| -NMR | δ 165.2 (C=O), δ 125–135 (C=C) | |

| IR | 1715 cm (C=O), 1630 cm (C=C) |

Experimental Design Considerations

Q. How can stereochemical purity of Ethyl (2E,4E)-hexa-2,4-dienoate be ensured during synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.